

Performance of Filgotinib-d4 in LC-MS/MS Systems: A Comparative Guide

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Compound of Interest		
Compound Name:	Filgotinib-d4	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Filgotinib-d4**'s performance as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the quantification of Filgotinib. The guide also presents data on alternative internal standards and detailed experimental protocols to aid in method development and validation.

Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, is a key therapeutic agent in the treatment of rheumatoid arthritis.[1][2] Accurate quantification of Filgotinib in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The stable isotopelabeled derivative, **Filgotinib-d4**, is often the preferred internal standard (IS) for LC-MS/MS analysis due to its similar physicochemical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response.[3] However, other molecules such as tofacitinib and veliparib have also been successfully employed as internal standards.[1][2]

This guide compares the performance of **Filgotinib-d4** with these alternatives, providing a comprehensive overview of various validated LC-MS/MS methods.

Comparative Performance of Internal Standards

The choice of an internal standard is critical for the accuracy and robustness of an LC-MS/MS method. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. The following tables summarize the performance



characteristics of **Filgotinib-d4** and other commonly used internal standards from published studies.

Internal Standar d	LC- MS/MS System	Matrix	Linearity Range (ng/mL)	Precisio n (%CV)	Accurac y (%RE)	Recover y (%)	Citation
Filgotinib -d4	SCIEX API3000	Human Plasma	1.00 - 750	Within- run: ≤ 8.5, Between- run: ≤ 8.7	-12.0 to 12.0	82.9 - 88.8	[3]
Tofacitini b	Not Specified	Rat Plasma	0.78 - 1924	Intra-day & Inter- day: Within acceptan ce range	Intra-day & Inter- day: Within acceptan ce range	Not Specified	[1][4]
Veliparib	Not Specified	Human Liver Microso mes	5 - 500	0.88 - 4.7	Not Specified	98.42 - 108.6	[2][5]
Brigatinib	QTRAP 4500	Human Plasma	2.5 - 50	Intra-day & Inter- day: ≤ 13.9	Intra-day & Inter- day: ≤ 11.4	91.4 - 98.6	[6][7]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of Filgotinib using different internal standards and LC-MS/MS systems.

Method 1: Filgotinib Quantification using Filgotinib-d4 as Internal Standard



This method is adapted from a study quantifying Filgotinib and its active metabolite in human plasma.[3]

- Sample Preparation: Solid-Phase Extraction (SPE)
 - \circ To 100 μ L of plasma, add 20 μ L of internal standard solution (125 ng/mL deuterated Filgotinib) and 400 μ L of 2% formic acid in water.
 - Centrifuge the samples.
 - Load the supernatant onto an SPE plate.
 - \circ Wash the plate with 400 μL of 2% formic acid in water, followed by 400 μL of methanol:water (1:1, v/v).
 - Elute the analytes twice with 300 μL of 2% ammonium hydroxide.
 - Evaporate the eluate to dryness at 40°C under nitrogen.
 - Reconstitute the residue in 600 μL of 20% acetonitrile in water.
- Chromatographic Conditions:
 - LC System: Not specified
 - Column: Not specified
 - Mobile Phase: Not specified
 - Flow Rate: Not specified
 - Injection Volume: Not specified
- Mass Spectrometric Conditions:
 - Mass Spectrometer: SCIEX API3000
 - Ionization Mode: Positive Electrospray Ionization (ESI+)



- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Not specified

Method 2: Filgotinib Quantification using Tofacitinib as Internal Standard

This method was developed for the quantification of Filgotinib in rat plasma.[1][4]

- Sample Preparation: Liquid-Liquid Extraction (LLE)
 - Use ethyl acetate as the extraction solvent.
- Chromatographic Conditions:
 - · LC System: Not specified
 - Column: Gemini C18
 - Mobile Phase: 0.2% formic acid in acetonitrile:water (80:20, v/v)
 - Flow Rate: 0.9 mL/min
 - Injection Volume: Not specified
- Mass Spectrometric Conditions:
 - Mass Spectrometer: Not specified
 - Ionization Mode: Not specified
 - Monitoring Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Filgotinib: m/z 426.3 → 291.3
 - Tofacitinib (IS): m/z 313.2 → 149.2



Method 3: Filgotinib Quantification using Veliparib as Internal Standard

This method was established for a metabolic stability study of Filgotinib in human liver microsomes.[2][5]

- Sample Preparation: Protein Precipitation
 - Precipitate proteins in the human liver microsome matrix.
- Chromatographic Conditions:
 - LC System: Not specified
 - Column: Reversed-phase C18
 - Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.8) (30:70, v/v)
 - Flow Rate: 0.3 mL/min
 - o Injection Volume: Not specified
- Mass Spectrometric Conditions:
 - Mass Spectrometer: Not specified
 - Ionization Mode: Electrospray Ionization (ESI)
 - Monitoring Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Filgotinib: m/z 426 → 358 and 426 → 291
 - Veliparib (IS): m/z 245 → 145 and 245 → 84

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

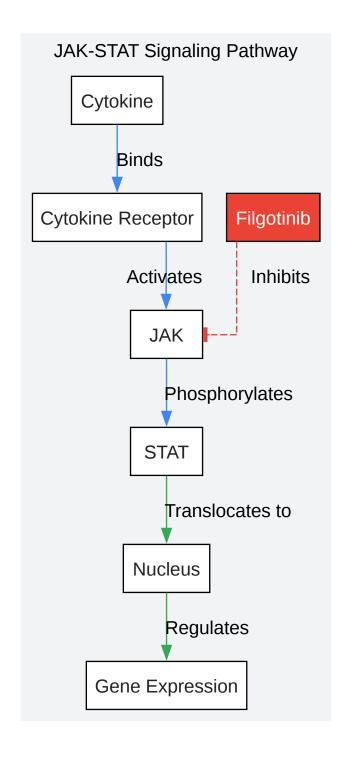




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Caption: Bioanalytical workflow for Filgotinib quantification.





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Caption: Filgotinib's mechanism of action in the JAK-STAT pathway.



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